3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

描述

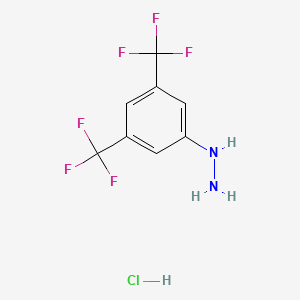

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H6ClF6N2. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a hydrazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

准备方法

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Condensation with Carbonyl Compounds

The hydrazine group facilitates condensation reactions with carbonyl compounds (aldehydes/ketones) to form pyrazole derivatives. This is a cornerstone reaction for synthesizing biologically active heterocycles.

Example : Reaction with acetic anhydride under controlled conditions yields 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehydes .

Reaction Conditions :

-

Reagents: Acetic anhydride, sulfuric acid

-

Temperature: 90°C

-

Duration: 8 hours

-

Yield: >85% (after purification)

Mechanism :

-

Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon.

-

Cyclization and dehydration to form the pyrazole ring.

Substitution Reactions

The hydrazine moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides, to form N-substituted derivatives.

Example : Reaction with methyl iodide produces N-methyl-3,5-bis(trifluoromethyl)phenylhydrazine.

Reaction Conditions :

-

Solvent: Ethanol

-

Base: Sodium hydroxide

-

Temperature: 25–40°C

Key Feature : The trifluoromethyl groups enhance electrophilicity at the para positions, directing substitution to the hydrazine nitrogen.

Oxidation to Azo Compounds

Controlled oxidation converts the hydrazine group into an azo (–N=N–) linkage, useful for synthesizing dyes and coordination complexes.

Reagents :

Product : 3,5-Bis(trifluoromethyl)azobenzene

Applications : Azo compounds derived from this reaction show potential in photodynamic therapy and sensor technologies.

Mechanistic Insights

-

Electron-Withdrawing Effects : The trifluoromethyl groups stabilize intermediates via inductive effects, favoring electrophilic aromatic substitution at the hydrazine site.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate condensation reactions by stabilizing charged intermediates .

科学研究应用

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with a variety of applications, particularly in the fields of pharmaceuticals and chemical research . It has the molecular formula C₈H₇ClF₆N₂ and a molecular weight of 280.60 g/mol .

Chemical and Physical Properties

- Melting Point The melting point of this compound is reported to be >300 °C , but also as approximately 208 °C with decomposition . Another source lists the melting point as 80-83°C .

Synonyms

- 3,5-Bis(trifluoromethy)phenylhydrazine HCl

- 3,5-BIS(TRIFLUOROMETHYL)PHENYLHYDRAZINE HCL

- 3,5-Ditrifluoromethylphenylhydrazine hydrochloride

- 3,5-Ditrifluoromethylphenylhydrazine hydrochlroide

- 5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

- 1,3-Bis(trifluoromethyl)-5-hydrazinobenzene hydrochloride

Applications

- Synthesis of Pyrazole Derivatives: this compound is used in the synthesis of pyrazole derivatives, which have demonstrated potent antimicrobial activities against drug-resistant bacteria . Pyrazole derivatives are a class of heterocyclic compounds with a wide range of biological activities .

- Antimicrobial Research: Derivatives synthesized using this compound have shown potential as growth inhibitors of bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) . Compounds with MIC values as low as 0.5 µg/mL have been reported .

- Pharmaceutical Applications: The trifluoromethyl substituted phenyl moiety, present in this compound, is known to improve the pharmacodynamics and pharmacokinetic properties of drugs . Many widely used drugs contain this moiety .

- General Reagent: this compound is used as a reagent in various chemical syntheses . It is also used in biomedical research, forensic work, and clinical diagnostics .

Safety and Hazards

- GHS Classification: According to GHS (Globally Harmonized System) classifications, this compound is hazardous . It can cause harm if swallowed, in contact with skin, or inhaled . It causes skin and serious eye irritation and may cause respiratory irritation .

-

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray

- P264: Wash skin thoroughly after handling

- P280: Wear protective gloves/protective clothing/eye protection/face protection

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

- Storage: Should be stored under ambient temperatures .

作用机制

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride can be compared with other similar compounds, such as:

3,5-Bis(trifluoromethyl)aniline: This compound lacks the hydrazine moiety and has different reactivity and applications.

3,5-Bis(trifluoromethyl)benzaldehyde: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.

4-(Trifluoromethoxy)phenylhydrazine hydrochloride: This compound has a trifluoromethoxy group instead of trifluoromethyl groups, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl groups and hydrazine moiety, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

生物活性

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride (CAS Number: 502496-23-3) is a synthetic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring and a hydrazine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against pathogens, and relevant case studies.

- Molecular Formula : C8H6ClF6N2

- Molar Mass : 252.59 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in organic solvents but insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl groups enhance the lipophilicity of the compound, allowing it to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modulation of enzymatic activities and cellular pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including drug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

Efficacy Against Bacterial Strains

A study demonstrated that derivatives synthesized from this compound exhibited potent growth inhibition against MRSA and other bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL, indicating strong antibacterial activity .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 11 | 0.5 | MRSA |

| Compound 28 | 1.0 | S. aureus |

| Compound 29 | 1.0 | E. faecalis |

Biofilm Eradication

In addition to growth inhibition, certain compounds derived from this compound showed significant biofilm eradication capabilities. For example, compounds demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against biofilms formed by S. aureus and E. faecalis .

Case Studies

-

Study on Antimicrobial Derivatives :

Research published in Molecules focused on synthesizing pyrazole derivatives from this compound. These derivatives showed varying degrees of antimicrobial activity against resistant strains of bacteria, with some achieving MIC values as low as 0.25 µg/mL . -

Mechanistic Insights :

Another study investigated the mechanism through which these compounds exert their antimicrobial effects. It was found that the trifluoromethyl groups play a crucial role in enhancing the interaction with bacterial membranes, thus increasing permeability and leading to cell lysis .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,5-bis(trifluoromethyl)phenylhydrazine hydrochloride, and how can reaction purity be optimized?

The compound is typically synthesized via diazotization of 3,5-bis(trifluoromethyl)aniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. A critical step is maintaining a low temperature (0–5°C) during diazotization to avoid side reactions. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve ≥98% purity (by HPLC). Impurities often arise from incomplete reduction or residual solvents; vacuum drying (40°C, 24 hrs) minimizes solvent retention .

Q. How is this compound characterized structurally and functionally?

- Structural characterization : Use H/F NMR to confirm the hydrazine moiety (δ 6.5–7.5 ppm for aromatic protons) and trifluoromethyl groups (δ -60 to -65 ppm in F NMR). IR spectroscopy identifies N–H stretches (~3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- Functional analysis : Reactivity is tested via condensation with carbonyl compounds (e.g., ketones) to form hydrazones, monitored by TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. What are the primary applications of this compound in analytical chemistry?

It is widely used as a derivatizing agent for aldehydes and ketones in gas chromatography (GC) and GC-MS. For formaldehyde detection, derivatization forms a stable hydrazone adduct, detectable at sub-ppb levels with electron capture detection (ECD) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl groups influence reaction mechanisms in heterocyclic synthesis?

The electron-withdrawing trifluoromethyl groups deactivate the phenyl ring, slowing electrophilic substitution but enhancing nucleophilic attack at the hydrazine moiety. In Fischer indole synthesis, this directs regioselectivity toward C-3 substitution in indole derivatives. Computational studies (DFT) show a 15–20% increase in activation energy compared to non-fluorinated analogs, necessitating higher reaction temperatures (80–100°C) .

Q. What experimental conditions destabilize this compound, and how can stability be improved?

- Instability factors : Exposure to moisture (hydrolysis), light (photodegradation), and temperatures >40°C (thermal decomposition).

- Mitigation strategies : Store in amber vials under inert gas (N₂/Ar) at –20°C. Lyophilization increases shelf life (≥2 years) by reducing water content to <0.1% (Karl Fischer titration) .

Q. How can conflicting GC-MS data on hydrazone derivatives be resolved?

Contradictions in retention times or mass spectra often stem from:

- Co-elution of isomers : Use 2D-GC with polar/non-polar columns to separate structural analogs .

- Fragmentation ambiguity : Employ high-resolution MS (HRMS) to distinguish between [M+H]⁺ and [M+Na]⁺ adducts. For example, the hydrazone derivative of formaldehyde (MW 312.08) shows a base peak at m/z 213.05 (C₈H₅F₆N₂⁺) .

Q. Methodological Recommendations

Q. What protocols ensure reproducibility in derivatization reactions?

- Molar ratio : Use a 2:1 excess of hydrazine to carbonyl compound to account for moisture interference.

- Reaction time : 30–60 mins at 25°C for aldehydes; 2–4 hrs for ketones.

- Validation : Spike recovery tests (90–110%) confirm derivatization efficiency .

Q. How can trace impurities from synthesis be quantified and removed?

- Quantification : UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Detect impurities like unreacted aniline (RT 3.2 mins) and SnCl₂ residues (ICP-MS).

- Removal : Solid-phase extraction (SPE) with silica gel removes polar impurities; non-polar contaminants are eliminated via activated charcoal treatment .

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIOKSFIERNABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500325 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-23-3 | |

| Record name | [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。